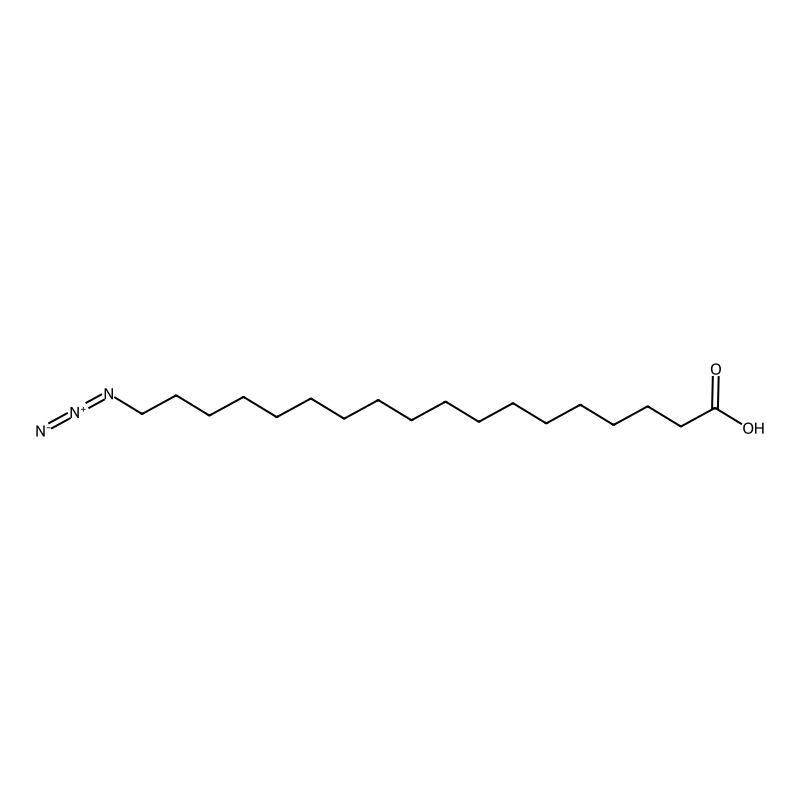18-Azido-stearic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
18-Azido-stearic acid is a derivative of stearic acid, characterized by the presence of an azide functional group at the 18th carbon position of the fatty acid chain. Its chemical formula is C₁₈H₃₅N₃O₂, and it is categorized as an azido-alkyl fatty acid. This compound is primarily utilized in biochemical research due to its unique properties that facilitate various
18-Azido-stearic acid acts as a linker molecule in bioconjugation. It can be attached to a biomolecule (e.g., protein, antibody) via its carboxylic acid group using enzymes like N-Myristoyltransferase []. The terminal azide group then serves as a reactive handle for click chemistry with another biomolecule containing a complementary functional group. This allows researchers to create designer molecules with specific properties for various applications.
Hydrophobic Bioconjugation Linker
- 18-Azido-stearic acid functions as a linker molecule due to its dual properties. One end possesses a long hydrocarbon chain (18 carbons), making it hydrophobic (water-fearing) []. This allows it to integrate with cell membranes or other hydrophobic components in biological systems [].
- The other end of the molecule features an azide group (N3). This functional group plays a crucial role in click chemistry, a type of reaction known for its efficiency and specificity in linking molecules together [, ].
Click Chemistry Applications
- The azide group on 18-Azido-stearic acid allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This reaction enables researchers to attach various biomolecules (such as drugs, imaging agents, or targeting moieties) to the stearic acid chain via the azide group [].
- By utilizing 18-Azido-stearic acid as a linker, scientists can introduce hydrophobic properties to these biomolecules. This can be beneficial for applications like targeted drug delivery or modifying the pharmacokinetic properties of a drug candidate [].
N-Myristoyltransferase mediated conjugation
- Another application of 18-Azido-stearic acid involves enzymes. N-Myristoyltransferase is an enzyme that can attach the stearic acid moiety (including the azide group) to specific proteins []. This enzymatic approach offers an alternative method for introducing the azide functionality and subsequent click chemistry modifications to proteins of interest.
- Click Chemistry: The azide group can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used for bioconjugation and labeling studies .
- Staudinger Ligation: The azide can also participate in Staudinger ligation, allowing for the formation of amide bonds with phosphines .
These reactions are significant for creating complex molecular structures and studying interactions within biological systems.
Research indicates that 18-azido-stearic acid can affect cellular processes due to its incorporation into lipid membranes. Its biological activity includes:
- Membrane Dynamics: As a fatty acid analogue, it can influence membrane fluidity and protein interactions within lipid bilayers.
- Enzyme Interaction: It has been shown to interact with specific enzymes involved in lipid metabolism, potentially serving as an inhibitor or modulator .
The biological implications of these interactions make it a subject of interest in studies related to cell signaling and metabolism.
Synthesis of 18-azido-stearic acid typically involves several steps:
- Starting Material: The synthesis begins with stearic acid or its derivatives.
- Azidation Reaction: The introduction of an azide group can be achieved through various methods, such as using sodium azide in the presence of a suitable activating agent.
- Purification: The product is purified using chromatography techniques to isolate the desired compound from byproducts.
This synthetic pathway allows for the production of 18-azido-stearic acid with high purity and yield.
18-Azido-stearic acid has several applications in biochemical research:
- Bioconjugation: It serves as a linker molecule for attaching probes or labels to biomolecules, aiding in visualization and tracking within biological systems.
- Lipid Studies: Researchers use it to study lipid metabolism and membrane dynamics due to its structural similarity to natural fatty acids.
- Drug Development: The compound's ability to modify biological molecules makes it useful in developing new therapeutic agents targeting lipid-related diseases.
Interaction studies involving 18-azido-stearic acid focus on its behavior within biological membranes and its effects on various proteins:
- Protein Binding: Studies have demonstrated that 18-azido-stearic acid can bind to specific proteins involved in lipid metabolism, which may alter their activity or stability .
- Photolabeling: Its azide group allows for photolabeling techniques that enable researchers to visualize protein interactions under UV light.
These studies provide insights into the functional roles of lipids and their derivatives in cellular processes.
Several compounds exhibit structural similarities to 18-azido-stearic acid, including:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Stearic Acid | Long-chain fatty acid | Saturated; widely found in nature |
| Oleic Acid | Unsaturated counterpart | Contains a double bond; influences membrane properties |
| Arachidonic Acid | Polyunsaturated fatty acid | Involved in inflammatory responses |
| 18-(4'-Azido-2'-hydroxybenzoylamino)-oleic Acid | Photoaffinity label | Used for enzyme analysis; contains aromatic ring |
Uniqueness of 18-Azido-stearic Acid: Unlike these compounds, 18-azido-stearic acid's distinctive azide functionality allows for specific








